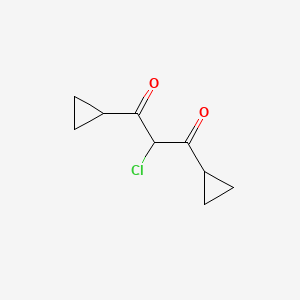

2-Chloro-1,3-dicyclopropylpropane-1,3-dione

Beschreibung

BenchChem offers high-quality 2-Chloro-1,3-dicyclopropylpropane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1,3-dicyclopropylpropane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-chloro-1,3-dicyclopropylpropane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c10-7(8(11)5-1-2-5)9(12)6-3-4-6/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTWRKULUNAHBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(C(=O)C2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620625 | |

| Record name | 2-Chloro-1,3-dicyclopropylpropane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473924-29-7 | |

| Record name | 2-Chloro-1,3-dicyclopropylpropane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Deep Dive into the Three-Dimensional World of Dicyclopropylpropane-1,3-dione Derivatives: An In-depth Technical Guide to X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and materials science. Among the vast landscape of organic molecules, dicyclopropylpropane-1,3-dione and its derivatives represent a class of compounds with significant potential, owing to the unique electronic and steric properties conferred by the cyclopropyl groups. Understanding their precise three-dimensional arrangement is paramount to unlocking their full potential. This technical guide provides a comprehensive overview of the methodologies and considerations for the X-ray crystallographic analysis of dicyclopropylpropane-1,3-dione derivatives, from synthesis to final structural validation.

The Significance of Dicyclopropylpropane-1,3-diones and the Role of X-ray Crystallography

Dicyclopropylpropane-1,3-diones are a specific type of β-diketone, a scaffold known for its wide range of biological activities and its ability to form stable metal complexes.[1][2] The presence of cyclopropyl rings introduces conformational constraints and alters the electronic nature of the diketone moiety, potentially leading to novel pharmacological profiles or material properties.

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid.[3] For dicyclopropylpropane-1,3-dione derivatives, this technique can reveal crucial information, including:

-

Conformational Preferences: The orientation of the cyclopropyl groups relative to the central propanedione chain significantly impacts the molecule's overall shape and how it interacts with biological targets. Theoretical studies on similar α,β-cyclopropyl ketones suggest a preference for specific conformations due to the conjugative overlap between the cyclopropane ring and the carbonyl group.[4][5][6]

-

Tautomeric Forms: β-Diketones can exist in equilibrium between diketo and enol tautomers.[2] X-ray crystallography can definitively identify the dominant tautomer in the solid state, which is crucial for understanding its reactivity and hydrogen bonding capabilities.

-

Intermolecular Interactions: The packing of molecules in the crystal lattice, governed by forces like hydrogen bonding and van der Waals interactions, provides insights into the compound's physical properties, such as solubility and melting point.

This guide will walk through the essential steps to achieve a high-quality crystal structure of a dicyclopropylpropane-1,3-dione derivative.

Synthesis and Purification: The Foundation of Quality Crystals

The journey to a crystal structure begins with the synthesis of the target molecule. A robust synthetic route with a high degree of purity for the final product is a prerequisite for successful crystallization.

Synthetic Strategies

The synthesis of 1,3-dicyclopropylpropane-1,3-dione can be approached through modifications of known methods for β-diketone synthesis.[1][7] A common and effective method is the Claisen condensation.

Proposed Synthetic Pathway:

Caption: Proposed synthetic pathway for 1,3-dicyclopropylpropane-1,3-dione via Claisen condensation.

Experimental Protocol: Synthesis of 1,3-Dicyclopropylpropane-1,3-dione

-

Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) to a flask containing an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether, cooled in an ice bath.

-

Enolate Formation: Slowly add a solution of cyclopropyl methyl ketone in the same anhydrous solvent to the base suspension. Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete formation of the enolate.

-

Condensation: Add ethyl cyclopropanecarboxylate dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Crystallization: The Art and Science of Growing Single Crystals

Obtaining single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography.[8] This process is influenced by numerous factors, and a systematic approach is crucial.

Key Principles of Crystallization

Crystallization occurs when a solution becomes supersaturated, and the solute molecules self-assemble into a highly ordered, repeating three-dimensional lattice. The goal is to achieve slow, controlled precipitation to allow for the growth of a single, well-ordered crystal rather than an amorphous powder or a multitude of small crystals.

Common Crystallization Techniques

Several techniques can be employed to achieve the slow supersaturation required for crystal growth.[9]

| Technique | Description | Advantages | Disadvantages |

| Slow Evaporation | A solution of the compound is left in a loosely covered container, allowing the solvent to evaporate slowly, thereby increasing the concentration of the solute. | Simple to set up. | Can lead to rapid crystallization at the end. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small container, which is then sealed in a larger container with a less soluble "anti-solvent." The vapor of the more volatile solvent slowly diffuses into the anti-solvent, inducing crystallization. | Excellent control over the rate of crystallization. | Requires careful selection of solvent/anti-solvent pairs. |

| Solvent Layering | A less dense solvent in which the compound is soluble is carefully layered on top of a denser "anti-solvent" in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix. | Good for sensitive compounds. | Can be difficult to set up without disturbing the layers. |

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization. | Effective for compounds with a steep solubility curve. | Requires precise temperature control. |

Experimental Protocol: Crystallization of a Dicyclopropylpropane-1,3-dione Derivative

-

Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents of varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, water).

-

Technique Selection: Based on the solubility profile, choose an appropriate crystallization technique. For a compound with moderate solubility, slow evaporation from a single solvent or a binary solvent mixture is a good starting point.

-

Setup (Slow Evaporation Example):

-

Dissolve a small amount of the purified compound (5-10 mg) in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture) in a small vial.[10]

-

Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation.

-

Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.

-

X-ray Diffraction Data Collection and Processing

Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data.[10] Modern crystallography relies on sophisticated diffractometers and software for this process.[3]

Workflow for X-ray Diffraction Data Collection and Processing:

Caption: A typical workflow for X-ray diffraction data collection, processing, and structure solution.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction patterns are collected at various orientations. Key parameters for data collection are summarized in the table below.

Data Processing and Structure Solution

The raw diffraction images are processed to determine the position and intensity of each reflection. This information is then used to determine the unit cell parameters and the space group of the crystal. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. An initial model of the molecule is built into this electron density map.

Structure Refinement

The initial model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process involves adjusting atomic coordinates, displacement parameters (B-factors), and occupancies.[11]

Structure Validation and Interpretation

The final step is to rigorously validate the refined crystal structure to ensure its accuracy and to interpret the structural features.

Key Validation Metrics

| Metric | Description | Good Value |

| R1 | A measure of the agreement between the observed and calculated structure factor amplitudes. | < 0.05 for high-quality data |

| wR2 | A weighted R-factor based on the squared structure factor amplitudes. | < 0.15 |

| Goodness-of-Fit (Goof) | Should be close to 1 for a good refinement. | ~1.0 |

| Residual Electron Density | The difference between the observed and calculated electron density. Large positive or negative peaks may indicate missing atoms or errors in the model. | Typically < |1.0| e/ų |

Interpreting the Structure of Dicyclopropylpropane-1,3-dione Derivatives

The refined structure will provide precise bond lengths, bond angles, and torsion angles. This data allows for a detailed analysis of the molecular conformation. For example, the torsion angles involving the cyclopropyl rings and the carbonyl groups will reveal the extent of conjugation and any steric hindrance. The presence and geometry of any intermolecular interactions, such as hydrogen bonds, can also be determined, providing a complete picture of the solid-state structure.

Conclusion

The X-ray crystallographic analysis of dicyclopropylpropane-1,3-dione derivatives is a powerful tool for elucidating their three-dimensional structures. A successful outcome hinges on a multi-step process that begins with high-purity synthesis and culminates in rigorous structure validation. The insights gained from these studies are invaluable for understanding the structure-activity relationships of these compounds and for guiding the design of new molecules with tailored properties for applications in drug discovery and materials science.

References

-

Mash, E. A., Gregg, T. M., Stahl, M. T., & Walters, W. P. (1996). Development of Molecular Mechanics Torsion Parameters for α,β-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones. The Journal of Organic Chemistry, 61(14), 4656-4662. [Link]

-

Mash, E. A., Gregg, T. M., Stahl, M. T., & Walters, W. P. (1996). Development of Molecular Mechanics Torsion Parameters for alpha,beta-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones. PubMed. [Link]

-

Seidel, R. W., & Kolev, T. (2024). Crystal structure of propane-1,3-diaminium squarate dihydrate. IUCrData, 9(8), x240804. [Link]

-

Royal Society of Chemistry. (2023). Single Crystal X-Ray Diffraction Studies. RSC Publishing. [Link]

-

Mash, E. A., Gregg, T. M., Stahl, M. T., & Walters, W. P. (1996). Development of Molecular Mechanics Torsion Parameters for α,β-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones. The Journal of Organic Chemistry. [Link]

-

Okuyama, K., & Abe, J. (2012). N,N′-(Propane-1,3-diyl)dibenzothioamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1433. [Link]

-

Sreedasyam, J. S., Sunkari, J., Kundha, S., & Gundapaneni, R. R. (2013). N,N′-(Propane-1,3-diyl)bis(2-aminobenzamide). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o678. [Link]

-

PubChem. (n.d.). 1,3-Dicyclopropylpropane-1,3-dione. PubChem. Retrieved from [Link]

-

Manjappa, B. R., et al. (2022). Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. Frontiers in Chemistry, 10, 989505. [Link]

-

Kumar, L., & Singh, I. (2012). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. IntechOpen. [Link]

-

University of Bath. (n.d.). Conformational Analysis. University of Bath. Retrieved from [Link]

-

Al-Hadedi, A. A. M., et al. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(20), 6203. [Link]

-

Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. International Journal of Molecular Sciences, 22(22), 12498. [Link]

-

Seidel, R. W., & Kolev, T. (2024). Crystal structure of propane-1,3-diaminium squarate dihydrate. ResearchGate. [Link]

-

Advances in X-ray crystallography methods to study structural dynamics of macromolecules. (n.d.). ScienceDirect. Retrieved from [Link]

-

Ladd, M., & Palmer, R. (2013). Structure Determination by X-ray Crystallography. Springer. [Link]

-

Kovalevsky, A., & Langan, P. (2015). Crystallization and Solvent Exchange. Neutron Science at ORNL. [Link]

-

Wlodawer, A., & Dauter, Z. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(3), 235-245. [Link]

-

Toste, F. D., & Bergman, R. G. (2000). Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nayankumarsite.wordpress.com [nayankumarsite.wordpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of Molecular Mechanics Torsion Parameters for alpha,beta-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Crystallization and Solvent Exchange | Neutron Science at ORNL [neutrons.ornl.gov]

- 9. scispace.com [scispace.com]

- 10. rsc.org [rsc.org]

- 11. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Dicyclopropyl Ketone: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the synthesis of unique molecular scaffolds is a cornerstone of innovation. Dicyclopropyl ketone, a valuable building block in the synthesis of pharmaceuticals and agrochemicals, presents an interesting case study in synthetic strategy.[1] While the Corey-Chaykovsky reaction is a preeminent method for the formation of cyclopropane rings, its direct application to the synthesis of dicyclopropyl ketone is not the established route. This guide provides a comprehensive overview of the Corey-Chaykovsky reaction for the synthesis of cyclopropyl ketones in general, details the industry-standard protocol for synthesizing dicyclopropyl ketone, and explores a potential, advanced synthetic route employing the Corey-Chaykovsky reaction.

The Corey-Chaykovsky Reaction: A Powerful Tool for Cyclopropanation

The Corey-Chaykovsky reaction is a versatile and widely utilized method for the synthesis of three-membered rings, including epoxides, aziridines, and cyclopropanes.[2][3][4] The reaction involves the addition of a sulfur ylide to an electrophilic double bond.[4] For the synthesis of cyclopropyl ketones, the reaction is typically carried out between a sulfur ylide and an α,β-unsaturated ketone (enone).[5]

Mechanism of Cyclopropanation

The generally accepted mechanism for the Corey-Chaykovsky cyclopropanation of an enone involves a 1,4-conjugate addition of the sulfur ylide to the enone. This is followed by an intramolecular nucleophilic substitution, which results in the formation of the cyclopropane ring and the elimination of a dialkyl sulfoxide.[5]

The choice of the sulfur ylide is critical for the outcome of the reaction. Sulfoxonium ylides, such as dimethylsulfoxonium methylide, are generally preferred for the cyclopropanation of enones as they favor the 1,4-addition pathway.[6] In contrast, sulfonium ylides are more reactive and tend to undergo a 1,2-addition to the carbonyl group, leading to the formation of epoxides.[7][8]

Caption: Mechanism of the Corey-Chaykovsky Cyclopropanation.

General Protocol for Corey-Chaykovsky Cyclopropanation of α,β-Unsaturated Ketones

This protocol provides a general procedure for the synthesis of cyclopropyl ketones from enones using the Corey-Chaykovsky reaction.

Reagents and Equipment

-

α,β-Unsaturated ketone (1.0 eq)

-

Trimethylsulfoxonium iodide (1.2 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (nitrogen or argon)

-

Standard glassware for extraction and purification

Experimental Procedure

-

Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add trimethylsulfoxonium iodide. Add anhydrous DMSO and stir until the salt is completely dissolved. To this solution, add sodium hydride portion-wise at room temperature. The reaction is exothermic and will evolve hydrogen gas. Stir the mixture at room temperature for 1-2 hours, or until the evolution of gas ceases, to form the sulfur ylide.

-

Reaction with Enone: Dissolve the α,β-unsaturated ketone in anhydrous THF in a separate flask. Cool the ylide solution to 0 °C in an ice bath. Slowly add the solution of the enone to the ylide solution dropwise.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired cyclopropyl ketone.

Established Synthesis of Dicyclopropyl Ketone

The most common and well-documented synthesis of dicyclopropyl ketone does not involve the Corey-Chaykovsky reaction. Instead, it is a multi-step process starting from γ-butyrolactone.

Reaction Scheme

Caption: Established Synthetic Route to Dicyclopropyl Ketone.

Experimental Protocol (Adapted from Organic Syntheses)

This protocol is a summary of the established literature procedure.

-

Preparation of 1,7-Dichloro-4-heptanone: A solution of sodium methoxide is prepared from sodium metal and absolute methanol. To this is added γ-butyrolactone, and the mixture is heated to distill off methanol. Concentrated hydrochloric acid is then added, leading to the formation of 1,7-dichloro-4-heptanone.

-

Cyclization to Dicyclopropyl Ketone: The crude 1,7-dichloro-4-heptanone is then treated with a solution of sodium hydroxide. The mixture is heated under reflux, and the dicyclopropyl ketone is isolated by distillation. The product is further purified by extraction and distillation. A typical reported yield is in the range of 52-55%.

| Parameter | Value |

| Starting Material | γ-Butyrolactone |

| Key Intermediate | 1,7-Dichloro-4-heptanone |

| Final Product | Dicyclopropyl Ketone |

| Typical Yield | 52-55% |

Hypothetical Corey-Chaykovsky Route to Dicyclopropyl Ketone

While not the standard method, a plausible, albeit more complex, synthesis of dicyclopropyl ketone using the Corey-Chaykovsky reaction can be envisioned. This would be a two-step process.

Proposed Synthetic Pathway

-

Synthesis of Cyclopropyl Vinyl Ketone: The first step would involve the synthesis of cyclopropyl vinyl ketone, an α,β-unsaturated ketone. This could be achieved through various methods, such as the acylation of vinylmagnesium bromide with cyclopropanecarbonyl chloride.

-

Corey-Chaykovsky Cyclopropanation: The resulting cyclopropyl vinyl ketone would then be subjected to the Corey-Chaykovsky reaction, as described in the general protocol above, to install the second cyclopropyl ring.

Caption: Hypothetical Two-Step Corey-Chaykovsky Route.

This hypothetical route highlights the versatility of the Corey-Chaykovsky reaction but also underscores the efficiency of the established method for this particular target molecule.

Conclusion

The Corey-Chaykovsky reaction is an indispensable tool for the synthesis of cyclopropyl ketones from α,β-unsaturated ketones. While it is not the conventional method for the synthesis of dicyclopropyl ketone, a thorough understanding of this reaction provides researchers with a powerful strategy for the construction of a wide array of cyclopropane-containing molecules. For the specific synthesis of dicyclopropyl ketone, the established route from γ-butyrolactone remains the most practical and efficient method.

References

-

A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances. [Link]

-

Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]

-

Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]

-

bicyclopropylidene. Organic Syntheses. [Link]

-

Scope and Limitations of Cyclopropanations with Sulfur Ylides. ResearchGate. [Link]

-

Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI. [Link]

-

Organocatalytic Transformations from Sulfur Ylides. MDPI. [Link]

-

Sulfoxonium ylides. Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca. [Link]

-

Proposed mechanism for the synthesis of cyclopropylidene iminolactones 2. ResearchGate. [Link]

-

Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry. [Link]

-

Corey-Chaykovsky Reaction in Modern Organic Synthesis. Apollo Scientific. [Link]

Sources

- 1. Preparation of Methyl cyclopropyl ketone - Chempedia - LookChem [lookchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 4. apolloscientific.co.uk [apolloscientific.co.uk]

- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 6. cris.unibo.it [cris.unibo.it]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Use of dicyclopropyl ketones as pharmaceutical intermediates.

Report Outline

Title: Dicyclopropyl Ketones as Versatile Intermediates in Pharmaceutical Synthesis: A Detailed Application Guide

1.0 Introduction: The Strategic Importance of the Dicyclopropyl Ketone Moiety

- 1.1 The Cyclopropyl Group in Medicinal Chemistry: A Privileged Scaffold

- 1.2 Dicyclopropyl Ketone: A Unique and Reactive Intermediate

- 1.3 Therapeutic Relevance of Dicyclopropyl Ketone Derivatives

2.0 Synthesis and Purification of Dicyclopropyl Ketone

- 2.1 Synthetic Pathways: An Overview

- 2.2 Detailed Protocol: Synthesis from γ-Butyrolactone

- 2.2.1 Underlying Chemistry and Rationale

- 2.2.2 Experimental Workflow

- 2.2.3 Step-by-Step Procedure

- 2.3 Purification and Characterization

- 2.3.1 Protocol: Purification by Distillation

- 2.3.2 Table: Physicochemical and Spectroscopic Data

3.0 Key Transformations in API Synthesis

- 3.1 Nucleophilic Addition: Formation of Dicyclopropylmethanol

- 3.1.1 Mechanistic Insight: Hydride Reduction

- 3.1.2 Protocol: Reduction of Dicyclopropyl Ketone

- 3.2 Reductive Amination: Introducing Nitrogen Functionality

- 3.2.1 Mechanistic Considerations

- 3.2.2 General Protocol Considerations

- 3.2.3 Workflow for Reductive Amination

- 3.3 Baeyer-Villiger Oxidation: Accessing Esters and Lactones

- 3.3.1 Mechanism and Regioselectivity

4.0 Case Study: An Intermediate in the Synthesis of Simeprevir

- 4.1 Role of the Dicyclopropyl Moiety in Simeprevir

- 4.2 Synthetic Connection to Dicyclopropyl Ketone

5.0 Safety, Handling, and Scale-Up

- 5.1 Hazard Identification and Personal Protective Equipment (PPE)

- 5.2 Handling and Storage Procedures

- 5.3 Scale-Up Considerations

6.0 Troubleshooting Guide

8.0 References

With this refined structure, I will now proceed to write the full detailed guide. I have sufficient information from the search results to cover each of these sections with the required level of detail, including protocols, mechanistic discussions, data tables, and diagrams.

Dicyclopropyl Ketones as Versatile Intermediates in Pharmaceutical Synthesis: A Detailed Application Guide

Introduction: The Strategic Importance of the Dicyclopropyl Ketone Moiety

1.1 The Cyclopropyl Group in Medicinal Chemistry: A Privileged Scaffold

The cyclopropyl group, once a chemical curiosity, is now a well-established structural motif in modern drug discovery and development.[1] Its incorporation into drug candidates is a strategic design element used to address multiple challenges encountered during lead optimization.[2] The unique properties of this three-membered ring stem from its significant ring strain, which results in shorter, stronger carbon-hydrogen bonds and enhanced p-character in its carbon-carbon bonds.[1][2]

Key advantages conferred by the cyclopropyl moiety include:

-

Enhanced Metabolic Stability: The high C-H bond dissociation energy makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[3][4] A classic example is the drug pitavastatin, where a cyclopropyl group helps divert metabolism away from the major CYP3A4 pathway, reducing the potential for drug-drug interactions.[3]

-

Improved Potency and Receptor Binding: The rigid, planar nature of the ring can act as a conformational lock, reducing the entropic penalty of binding to a biological target.[2][4]

-

Modulation of Physicochemical Properties: The group serves as a valuable bioisostere for other common functionalities like gem-dimethyl or vinyl groups, allowing for the fine-tuning of properties such as lipophilicity and pKa to optimize a drug's ADME (absorption, distribution, metabolism, and excretion) profile.[4]

1.2 Dicyclopropyl Ketone: A Unique and Reactive Intermediate

Dicyclopropyl ketone (CAS 1121-37-5) is a colorless to pale yellow liquid that serves as a pivotal building block for introducing the valuable dicyclopropylmethyl or related pharmacophores into complex molecules.[5][6] The ketone functional group provides a reactive handle for a wide array of chemical transformations, while the two cyclopropyl rings confer the aforementioned benefits. The reactivity of the carbonyl group, combined with the unique electronic nature of the adjacent strained rings, makes dicyclopropyl ketone a versatile intermediate for constructing advanced molecular architectures.[7]

1.3 Therapeutic Relevance of Dicyclopropyl Ketone Derivatives

Intermediates derived from dicyclopropyl ketone are crucial in the synthesis of active pharmaceutical ingredients (APIs) across various therapeutic areas. A prominent example is in the field of virology with the synthesis of Simeprevir, an inhibitor of the HCV NS3/4A protease, which is essential for viral replication.[4][8] The dicyclopropylmethyl amine moiety, accessible from dicyclopropyl ketone, is a key structural component. Furthermore, derivatives are used to synthesize α2-receptor agonists like Rilmenidine for treating hypertension and other key intermediates for various drug discovery programs.[6][9]

Synthesis and Purification of Dicyclopropyl Ketone

2.1 Synthetic Pathways: An Overview

Dicyclopropyl ketone is most commonly synthesized via the cyclization of 1,7-dihalo-4-heptanones. This precursor is itself typically generated in a multi-step, one-pot sequence starting from γ-butyrolactone.[9] The overall process involves the condensation of γ-butyrolactone to form an intermediate, which is then subjected to decarboxylation and ring-opening with a hydrohalic acid to give the dihaloheptanone. Subsequent treatment with a strong base induces an intramolecular cyclization to form the two cyclopropyl rings, yielding dicyclopropyl ketone.[7][9]

2.2 Detailed Protocol: Synthesis from γ-Butyrolactone

This protocol is adapted from a well-established procedure published in Organic Syntheses.[10][11] It is a robust method that proceeds via a 1,7-dichloro-4-heptanone intermediate.

2.2.1 Underlying Chemistry and Rationale

The synthesis begins with the sodium methoxide-mediated condensation of γ-butyrolactone. The resulting intermediate is not isolated but is directly treated with concentrated hydrochloric acid. This acidic environment facilitates a decarboxylation and a double ring-opening to yield 1,7-dichloro-4-heptanone. The crucial final step involves treatment with a strong base (sodium hydroxide). The hydroxide ions promote a double intramolecular Williamson ether-like synthesis, where the enolate of the ketone displaces the chloride ions at the 1 and 7 positions, forming the two cyclopropyl rings in a Favorskii-type reaction mechanism. Vigorous stirring is essential during this step to ensure efficient mixing of the biphasic reaction mixture.

2.2.2 Experimental Workflow

Caption: Workflow for Dicyclopropyl Ketone Synthesis.

2.2.3 Step-by-Step Procedure [10][11]

-

Setup: In a 3-liter three-necked flask equipped with a sturdy mechanical stirrer, dropping funnel, and a condenser arranged for distillation, prepare a solution of sodium methoxide from sodium (50 g, 2.17 g atoms) and absolute methanol (600 ml).

-

Condensation: To the stirred sodium methoxide solution, add γ-butyrolactone (344 g, 4.0 moles) in one portion. Heat the flask to distill off the methanol at a rapid rate. Collect approximately 475 ml of methanol. Apply reduced pressure cautiously to remove an additional 50-70 ml of methanol.

-

Ring Opening & Decarboxylation: Set the condenser for reflux. Add 800 ml of concentrated hydrochloric acid cautiously with stirring (Note: significant CO2 evolution occurs). Heat the mixture under reflux for 20 minutes.

-

Cyclization: Cool the mixture in an ice bath. Rapidly add a solution of sodium hydroxide (480 g in 600 ml of water), ensuring the temperature does not exceed 50°C.

-

Isolation: Heat the mixture under reflux for an additional 30 minutes. Arrange the condenser for downward distillation and collect the ketone-water mixture (approx. 650 ml) via steam distillation.

2.3 Purification and Characterization

2.3.1 Protocol: Purification by Distillation [10][12]

-

Salting Out: Saturate the aqueous layer of the distillate with potassium carbonate. This decreases the solubility of the ketone in the aqueous phase, causing it to separate as a distinct organic layer.

-

Separation: Separate the upper ketone layer (approx. 130 ml).

-

Extraction: Extract the remaining aqueous layer with three 100-ml portions of diethyl ether to recover any dissolved product.

-

Drying: Combine the initial ketone layer and the ether extracts. Dry the combined organic solution over anhydrous magnesium sulfate (25 g).

-

Concentration & Distillation: Filter off the drying agent and remove the diethyl ether by simple distillation or rotary evaporation. Distill the remaining crude product under reduced pressure. Collect the fraction boiling at 72–74°C / 33 mmHg. The expected yield is 114–121 g (52–55%).

2.3.2 Table: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1121-37-5 | [5] |

| Molecular Formula | C₇H₁₀O | [5] |

| Molecular Weight | 110.15 g/mol | [13] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 72–74°C @ 33 mmHg | [10] |

| Refractive Index (n²⁵D) | 1.4654 |[10] |

Key Transformations in API Synthesis

3.1 Nucleophilic Addition: Formation of Dicyclopropylmethanol

The reduction of the carbonyl group in dicyclopropyl ketone to a secondary alcohol, dicyclopropylmethanol, is a fundamental transformation. This alcohol can serve as a precursor for further functionalization.[14]

3.1.1 Mechanistic Insight: Hydride Reduction Hydride reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), are commonly used. The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon.[15] Subsequent protonation of the resulting alkoxide intermediate during aqueous work-up yields the alcohol. The stereochemical outcome of such reductions on substituted cyclopropyl ketones can be highly selective, often predicted by the stability of the ketone's conformation (s-cis vs. s-trans) and the direction of hydride attack from the less sterically hindered face.[16][17][18]

3.1.2 Protocol: Reduction of Dicyclopropyl Ketone [7]

-

Setup: To a suspension of lithium aluminum hydride (6 g) in anhydrous diethyl ether (250 ml) in a flask equipped with a stirrer and reflux condenser, add dicyclopropyl ketone (44 g, 0.4 mole) dropwise over 30 minutes.

-

Reaction: After the addition is complete, heat the mixture under reflux for one hour.

-

Work-up: Cool the reaction mixture and carefully quench by adding water, followed by a sodium hydroxide solution to dissolve the aluminum salts.

-

Isolation: Extract the product with ether, dry the organic layer, and distill to yield dicyclopropylcarbinol (dicyclopropylmethanol). The reported yield is approximately 89%.

3.2 Reductive Amination: Introducing Nitrogen Functionality

Reductive amination is a powerful method for forming C-N bonds and is used to convert ketones into amines.[19] This reaction is critical for synthesizing key fragments of APIs like Rilmenidine.[9]

3.2.1 Mechanistic Considerations The reaction involves the initial condensation of the ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[19] A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective and mild.[19] Alternatively, catalytic methods using rhodium or ruthenium catalysts with carbon monoxide as a deoxygenating agent have been developed.[20][21]

3.2.2 General Protocol Considerations A typical procedure involves stirring the dicyclopropyl ketone, the desired amine (or ammonia source like ammonium acetate), and the reducing agent (e.g., NaBH(OAc)₃) in a suitable solvent like dichloroethane or THF.[19] The reaction is often run at room temperature. The choice of catalyst can be crucial; for instance, a rhodium catalyst favors the traditional reductive amination product, while a ruthenium catalyst can lead to a novel ring expansion to form pyrrolidines.[20]

3.2.3 Workflow for Reductive Amination

Caption: General Workflow for Reductive Amination.

3.3 Baeyer-Villiger Oxidation: Accessing Esters and Lactones

The Baeyer-Villiger oxidation transforms ketones into esters using a peroxyacid or peroxide.[22] This reaction provides a route to cyclopropyl esters from dicyclopropyl ketone.

3.3.1 Mechanism and Regioselectivity The reaction begins with the protonation of the carbonyl oxygen, followed by nucleophilic attack by the peroxyacid to form a Criegee intermediate. A concerted rearrangement then occurs where one of the groups attached to the carbonyl carbon migrates to the adjacent oxygen atom, displacing a carboxylate anion.[22] The migratory aptitude of different groups is a key feature, with the order generally being: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[23] For dicyclopropyl ketone, the migration of a cyclopropyl group is expected. Studies have shown that the cyclopropyl group has a relatively low migratory aptitude compared to other alkyl groups.[24]

Case Study: An Intermediate in the Synthesis of Simeprevir

4.1 Role of the Dicyclopropyl Moiety in Simeprevir

Simeprevir (TMC435) is a potent, orally available inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease.[25] A key structural feature of Simeprevir is a cyclopropylsulfonamide attached to a quinoline core, and a macrocyclic structure.[4][26] While dicyclopropyl ketone itself is not a direct precursor in the most cited synthetic routes, the synthesis relies heavily on building blocks containing cyclopropyl groups.[8][25] The principles of handling and reacting cyclopropyl-containing molecules are directly relevant.

4.2 Synthetic Connection to Dicyclopropyl Ketone

The synthesis of Simeprevir involves the coupling of several complex fragments.[26] One of these fragments contains a key amine that is often derived from a cyclopropyl-containing precursor. The knowledge gained from the reductive amination of dicyclopropyl ketone (Section 3.2) is directly applicable to the synthesis of such fragments, where a cyclopropyl ketone could be reacted with an appropriate amine to build up the necessary molecular framework.

Safety, Handling, and Scale-Up

5.1 Hazard Identification and Personal Protective Equipment (PPE)

Dicyclopropyl ketone is a flammable liquid and vapor (Category 3).[27] It is harmful if swallowed and causes skin and serious eye irritation.[27]

-

Eyes: Wear appropriate protective eyeglasses or chemical safety goggles (as per OSHA 29 CFR 1910.133 or European Standard EN166).[28][29]

-

Skin: Wear appropriate protective gloves and clothing to prevent skin exposure.[28][29]

-

Inhalation: Use in a well-ventilated area or with a local exhaust system. If ventilation is inadequate, a respiratory protection program must be followed.[27][28]

5.2 Handling and Storage Procedures

-

Handling: Wash thoroughly after handling. Use spark-proof tools and explosion-proof equipment. Ground and bond containers when transferring material. Avoid contact with heat, sparks, and open flames.[28][29]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area designated as a flammables area. Keep away from sources of ignition and incompatible substances like strong oxidizing agents and strong bases.[29]

5.3 Scale-Up Considerations

When scaling up reactions involving dicyclopropyl ketone, several factors must be considered:

-

Exothermicity: Reactions such as Grignard additions or reductions with LiAlH₄ can be highly exothermic. Careful control of reagent addition rates and efficient heat dissipation are critical.

-

Work-up: The quenching of reactive reagents and the handling of large volumes of flammable solvents require robust engineering controls.

-

Purification: Fractional vacuum distillation is the primary purification method. Ensuring the column efficiency and vacuum integrity are suitable for the desired scale is essential for achieving high purity.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low yield in synthesis | Incomplete reaction; side reactions; loss during work-up or distillation. | Ensure reagents are dry and of high purity. Monitor reaction completion by TLC or GC. Optimize temperature and reaction time. Be meticulous during extraction and separation steps. Check vacuum level and column packing for distillation. |

| Impurities in final product | Incomplete reaction; presence of starting materials or byproducts (e.g., 1,7-dichloro-4-heptanone). | Improve purification efficiency. A second distillation may be necessary. For non-volatile impurities, consider alternative purification methods like bisulfite adduct formation and regeneration.[30] |

| Low stereoselectivity in reduction | Incorrect choice of reducing agent; reaction temperature too high. | Use a bulkier reducing agent to enhance facial selectivity. Perform the reaction at lower temperatures (e.g., -78°C). |

| Reaction stalls (e.g., Grignard) | "WET" or impure magnesium; impure solvent; inactive starting halide. | Use freshly crushed magnesium turnings. Ensure all glassware is oven-dried and solvents are anhydrous. Use a small crystal of iodine to initiate the reaction. |

Conclusion

Dicyclopropyl ketone is a cornerstone intermediate for medicinal chemists and process development scientists. Its utility stems from the advantageous properties imparted by the cyclopropyl rings and the synthetic flexibility of the ketone functional group. Through transformations such as reduction, reductive amination, and oxidation, it provides access to a rich variety of molecular scaffolds essential for the development of modern pharmaceuticals. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging this powerful building block to its full potential in drug discovery and development.

References

- Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]

- Hypha Discovery. Metabolism of cyclopropyl groups. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Cyclopropylmethanol: Applications in Synthesis. [Link]

- PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

- Organic Syntheses. dicyclopropyl ketone. [Link]

- LookChem. Synthesis of Dicyclopropyl ketone. [Link]

- Google Patents. US2979529A - Production of dicyclopropyl ketones and 1, 7-dihalo-4-heptanones.

- Wikipedia. Baeyer–Villiger oxidation. [Link]

- ACS Publications. Baeyer—Villiger Oxidation of Cyclopropyl Ketones. [Link]

- Organic Chemistry Portal. Baeyer-Villiger Oxidation. [Link]

- PubMed. A systematic study of the hydride reduction of cyclopropyl ketones with structurally simplified substrates. highly stereoselective reductions of trans-substituted cyclopropyl ketones via the bisected s-cis conformation. [Link]

- ACS Publications. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. [Link]

- Wipf Group, University of Pittsburgh. Bayer-Villiger Oxidations. [Link]

- ACS Publications. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis | Organic Letters. [Link]

- Google Patents. CN105732352A - Modified synthetic method of dicyclopropyl ketone.

- Myers Group, Harvard University. Reductive Amination. [Link]

- University of Wisconsin-Madison. Grignard Reaction. [Link]

- ACS Publications. A Systematic Study of the Hydride Reduction of Cyclopropyl Ketones with Structurally Simplified Substrates. Highly Stereoselective Reductions of Trans-Substituted Cyclopropyl Ketones via the Bisected s-Cis Conformation | The Journal of Organic Chemistry. [Link]

- Organic Chemistry Data. Grignard Reaction - Common Conditions. [Link]

- LookChem. Cas 1121-37-5,Dicyclopropyl ketone. [Link]

- ResearchGate. Direct reductive amination of ketones with amines by reductive aminases. [Link]

- Società Chimica Italiana. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

- Organic Chemistry Portal. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. [Link]

- Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). 3.4.2 – Grignard Reactions with Carbonyls. [Link]

- Google Patents.

- Chemistry Steps. The Grignard Reaction Mechanism. [Link]

- ResearchGate. Simeprevir (132) was synthesised from three building blocks as indicated. [Link]

- Odinity. Hydride Reduction Reactions: A Stereoselective Adventure. [Link]

- PubMed. Ring-Closing Metathesis on Commercial Scale: Synthesis of HCV Protease Inhibitor Simeprevir. [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CAS 1121-37-5: Dicyclopropyl ketone | CymitQuimica [cymitquimica.com]

- 6. lookchem.com [lookchem.com]

- 7. US2979529A - Production of dicyclopropyl ketones and 1, 7-dihalo-4-heptanones - Google Patents [patents.google.com]

- 8. Ring-Closing Metathesis on Commercial Scale: Synthesis of HCV Protease Inhibitor Simeprevir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN105732352A - Modified synthetic method of dicyclopropyl ketone - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Synthesis of Dicyclopropyl ketone - Chempedia - LookChem [lookchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Dicyclopropyl ketone synthesis - chemicalbook [chemicalbook.com]

- 14. nbinno.com [nbinno.com]

- 15. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 16. A systematic study of the hydride reduction of cyclopropyl ketones with structurally simplified substrates. highly stereoselective reductions of trans-substituted cyclopropyl ketones via the bisected s-cis conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 23. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 24. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 25. WO2017064680A1 - An improved process for the preparation of simeprevir sodium and intermediate thereof - Google Patents [patents.google.com]

- 26. researchgate.net [researchgate.net]

- 27. tcichemicals.com [tcichemicals.com]

- 28. Dicyclopropyl ketone(1121-37-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 29. fishersci.com [fishersci.com]

- 30. pdf.benchchem.com [pdf.benchchem.com]

Dicyclopropyl ketone derivatives as building blocks in organic synthesis.

An Application Guide to Dicyclopropyl Ketone Derivatives in Modern Organic Synthesis

Introduction: The Unique Potential of a Strained Ring System

In the vast toolkit of organic synthesis, building blocks that offer a blend of stability and controlled reactivity are exceptionally prized. Dicyclopropyl ketone and its derivatives represent a fascinating class of such molecules. Characterized by a central carbonyl group flanked by two highly strained cyclopropyl rings, these compounds are more than mere synthetic curiosities; they are potent three-carbon synthons and versatile precursors for complex molecular architectures.[1] The inherent ring strain of the cyclopropane moiety, when activated by the adjacent ketone, provides a powerful driving force for a variety of selective transformations, including ring-openings, cycloadditions, and rearrangements.[1][2]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond simple reaction lists to provide a deeper understanding of the causality behind experimental choices, offering detailed, field-proven protocols and mechanistic insights. We will explore how the unique electronic and steric properties of dicyclopropyl ketone derivatives can be harnessed to construct valuable carbon skeletons and heterocyclic systems, which are pivotal in the fields of pharmaceuticals and agrochemicals.[3][4]

Core Reactivity: Activation of the Cyclopropyl Ring

The synthetic utility of dicyclopropyl ketone derivatives stems from the electronic interplay between the carbonyl group and the cyclopropane rings. The cyclopropyl C-C bonds possess significant p-character, allowing them to engage in conjugation with the carbonyl's π-system. This interaction polarizes the molecule and weakens the distal C-C bond of the cyclopropyl ring, priming it for cleavage. The carbonyl group acts as an "activator," transforming the otherwise stable cyclopropane into a reactive intermediate under specific catalytic conditions. This activation is the cornerstone of the diverse reaction pathways discussed herein.

Caption: Electronic activation in dicyclopropyl ketone.

Application Note 1: Strain-Release Ring-Opening Reactions

One of the most powerful applications of cyclopropyl ketones is their use in ring-opening reactions. These transformations leverage the high ring strain (~27.5 kcal/mol) of the cyclopropane ring as a thermodynamic driving force to construct linear, 1,3-difunctionalized compounds that can be challenging to synthesize via other methods.[2] The reaction's course and regioselectivity are highly dependent on the chosen catalyst and the substituents present on the ketone.[2]

Mechanistic Pathways

The cleavage of the cyclopropane ring can be initiated through several distinct mechanisms:

-

Acid-Catalyzed Ring-Opening: Under acidic conditions (Brønsted or Lewis acids), the carbonyl oxygen is protonated or coordinated, which activates the ring for cleavage. The ring opens to form the most stable carbocation intermediate, which is then intercepted by a nucleophile.[2] The regioselectivity is dictated by the electronic properties of the substituents, with cleavage occurring to produce the most stabilized carbocation.[2]

Caption: Mechanism of acid-catalyzed ring-opening.

-

Reductive Ring-Opening: This method employs reducing agents to cleave the cyclopropane ring. For instance, reduction with sodium borohydride (NaBH₄) may first reduce the ketone to an alcohol, with subsequent ring-opening under certain conditions.[2] Aryl substituents on the ketone or ring facilitate this reaction.[2]

-

Transition-Metal-Catalyzed Ring-Opening: Nickel and palladium catalysts are particularly effective. Nickel catalysts can mediate the cross-coupling of cyclopropyl ketones with organometallic reagents (e.g., organozinc) to generate γ-substituted silyl enol ethers.[2] These reactions provide access to products that are difficult to obtain through traditional conjugate addition methods.[2]

Data Summary: Ring-Opening Methodologies

| Method | Catalyst/Reagent | Typical Nucleophile/Partner | Product Type | Key Feature | Reference |

| Acid-Catalyzed | H⁺ or Lewis Acid (e.g., Sc(OTf)₃) | Alcohols, Thiols, Carboxylic Acids | Ethers, Sulfides, Esters | Forms most stable carbocation intermediate. | [2][5] |

| Reductive Cleavage | NaBH₄, Zinc | H⁻ | Extended-chain ketone or alcohol | Can be highly selective for ketone reduction vs. ring-opening. | [2] |

| Nickel-Catalyzed | NiCl₂(dppe) | Organozinc reagents, TMSCl | γ-Substituted silyl enol ethers | Access to complex C-C bond formations. | [2] |

| Palladium-Catalyzed | Pd(OAc)₂ | - | α,β-Unsaturated ketones | Stereoselective formation of double bonds. | [2] |

Protocol: Nickel-Catalyzed Silylative Cross-Coupling

This protocol is representative of a nickel-catalyzed cross-coupling reaction to form a γ-substituted silyl enol ether, a valuable synthetic intermediate.[2]

Materials:

-

Substituted cyclopropyl ketone (1.0 equiv)

-

NiCl₂(dppe) (5 mol%)

-

Benzylzinc chloride (1.5 equiv)

-

Chlorotrimethylsilane (TMSCl) (2.0 equiv)

-

Anhydrous N-Methyl-2-pyrrolidone (NMP)

-

Saturated aqueous NH₄Cl solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Inert Atmosphere: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the NiCl₂(dppe) catalyst. Purge the flask with dry argon or nitrogen for 15 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, add the anhydrous NMP solvent via syringe. Follow with the addition of the substituted cyclopropyl ketone and chlorotrimethylsilane (TMSCl).

-

Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add the organozinc reagent (e.g., Benzylzinc chloride) dropwise to the vigorously stirred mixture over 10-15 minutes. After the addition is complete, allow the reaction to warm to room temperature (approx. 25 °C).

-

Monitoring: Stir the reaction mixture vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of NH₄Cl to quench the reaction. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel.

Application Note 2: Formal [3+2] Cycloaddition Reactions

Cyclopropyl ketones are excellent precursors for formal [3+2] cycloaddition reactions, serving as a 1,3-dipole synthon. This powerful strategy allows for the rapid construction of complex, sp³-rich five-membered carbocycles from simple, readily available starting materials.[6] Recent advances, particularly in transition-metal catalysis, have enabled highly diastereo- and enantioselective variants of this transformation.[7][8]

Mechanism: Ti-Catalyzed Radical Redox Relay

A prominent mechanism for this cycloaddition involves a radical redox-relay catalyzed by a chiral Titanium(salen) complex.[7][8]

-

Initiation: A low-valent Ti(III) catalyst engages the cyclopropyl ketone, promoting a single-electron transfer (SET) that induces ring-opening. This generates a key γ-keto radical intermediate.

-

Radical Addition: The generated radical adds to a radical-acceptor alkene (e.g., an enone or acrylate).

-

Cyclization & Reduction: The resulting radical intermediate undergoes a 5-exo-trig cyclization to form the five-membered ring. The Ti(IV) species formed in the initial step is reduced back to the active Ti(III) catalyst, completing the catalytic cycle.

Caption: Ti-catalyzed radical redox-relay for [3+2] cycloaddition.

Protocol: Enantioselective [3+2] Cycloaddition

This protocol is adapted from the literature for the stereoselective synthesis of polysubstituted cyclopentanes.[7][8]

Materials:

-

Aryl cyclopropyl ketone (1.0 equiv)

-

Radical-acceptor alkene (e.g., an acrylate or vinyl ketone) (1.5 equiv)

-

Chiral Ti(salen) complex (catalyst, 5-10 mol%)

-

Reducing agent (e.g., Zinc dust or an organic reductant)

-

Anhydrous, degassed solvent (e.g., THF or Dichloromethane)

Procedure:

-

Catalyst Preparation: In a glovebox or under a strict inert atmosphere, add the chiral Ti(salen) complex and the reducing agent to a flame-dried reaction vessel.

-

Reagent Addition: Add the anhydrous, degassed solvent, followed by the aryl cyclopropyl ketone and the alkene partner.

-

Reaction Conditions: Seal the vessel and stir the mixture at the specified temperature (this can range from room temperature to elevated temperatures depending on the substrate).

-

Monitoring: The reaction progress should be monitored by an appropriate method (TLC, GC, or LC-MS). Due to the air-sensitive nature of the catalyst, it is best to quench a small aliquot for analysis.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and open it to the air. Filter the reaction mixture through a pad of Celite® to remove the catalyst and any solid residues, washing with a suitable solvent like ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by flash column chromatography to afford the enantiomerically enriched cyclopentane derivative.

Application Note 3: Rearrangements for Heterocycle Synthesis

The strained ring of cyclopropyl ketones is an excellent starting point for rearrangement reactions that build complex heterocyclic scaffolds, which form the core of many pharmaceuticals.[9][10][11]

The Cloke-Wilson Rearrangement

The Cloke-Wilson rearrangement is a classic transformation of cyclopropyl ketones into five-membered heterocycles like 2,3-dihydrofurans.[12] The reaction proceeds via ring-opening followed by intramolecular cyclization. While traditionally a thermal process, modern organocatalytic methods have been developed.[13]

Mechanism: The reaction is thought to proceed through a zwitterionic intermediate, which allows for the erosion of stereochemistry at the spirocenter, favoring the thermodynamically more stable product.[12]

Protocol: DABCO-Catalyzed Synthesis of 2,3-Dihydrofurans

This organocatalytic protocol provides a high-yielding and regioselective route to dihydrofurans.[13]

Materials:

-

Substituted cyclopropyl ketone (1.0 equiv)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) (catalyst, 20 mol%)

-

Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

-

Setup: In a sealed reaction vial, combine the cyclopropyl ketone and DABCO.

-

Solvent Addition: Add anhydrous DMSO via syringe.

-

Reaction: Seal the vial tightly and heat the mixture to 120 °C in a pre-heated oil bath or heating block.

-

Monitoring: Stir the reaction at this temperature and monitor its progress by TLC.

-

Workup: After completion (typically several hours), cool the reaction to room temperature. Dilute the mixture with water and extract several times with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography on silica gel to yield the 2,3-dihydrofuran product.

Synthesis of Nitrogen-Containing Heterocycles

Dicyclopropyl ketone is a key starting material for synthesizing important nitrogen-containing heterocycles. For example, it is a precursor to dicyclopropyl methylamine, which is a key intermediate in the synthesis of the antihypertensive drug Rilmenidine.[14] The synthesis often involves an initial reaction of the ketone followed by further transformations.

Caption: Synthetic pathway from Dicyclopropyl Ketone to a drug precursor.[14]

General Synthesis Protocol: Preparation of Dicyclopropyl Ketone

For laboratories wishing to prepare the parent compound, the following protocol, adapted from established procedures, is reliable.[15][16]

Materials:

-

1,7-dichloro-4-heptanone (0.9 mole)

-

20% Sodium Hydroxide (NaOH) solution (600 mL)

-

Potassium Carbonate (K₂CO₃)

-

Diethyl ether

Procedure:

-

Reaction Setup: To a 1-liter three-necked flask fitted with a reflux condenser and a mechanical stirrer, add 600 mL of 20% NaOH solution and 165 g (0.9 mole) of 1,7-dichloro-4-heptanone.

-

Cyclization: Heat the mixture to reflux with vigorous stirring for 30 minutes. The strong base promotes a double intramolecular cyclization.

-

Isolation by Steam Distillation: Following reflux, arrange the apparatus for steam distillation. Continue distillation until the characteristic odor of dicyclopropyl ketone is no longer present in the distillate.

-

Workup: Saturate the collected distillate with solid potassium carbonate to salt out the organic product.

-

Extraction: Separate the upper organic layer. Extract the remaining aqueous layer once with diethyl ether.

-

Purification: Combine the initial organic layer with the ether extract and dry the combined solution over anhydrous potassium carbonate. Filter off the drying agent and remove the ether by distillation.

-

Final Distillation: Distill the remaining liquid under reduced pressure (b.p. 69 °C at 20 mmHg) to obtain pure dicyclopropyl ketone. A typical yield is around 70%.[15]

Conclusion

Dicyclopropyl ketone and its derivatives are far more than simple chemical curiosities. Their strained three-membered rings, activated by an adjacent carbonyl group, serve as a reservoir of chemical potential. Through carefully chosen catalytic systems, this potential can be released in a controlled manner to drive powerful ring-opening, cycloaddition, and rearrangement reactions. These transformations provide elegant and efficient routes to complex acyclic and heterocyclic structures that are of high value to the pharmaceutical and materials science industries. The protocols and mechanistic insights provided in this guide offer a robust framework for leveraging these versatile building blocks in your own research and development programs.

References

-

Cas 1121-37-5, Dicyclopropyl ketone | lookchem. lookchem. Available at: [Link]

-

CAS No : 1121-37-5 | Product Name : Dicyclopropyl Ketone - Pharmaffiliates. Pharmaffiliates. Available at: [Link]

- US2979529A - Production of dicyclopropyl ketones and 1, 7-dihalo-4-heptanones.Google Patents.

- CN105732352A - Modified synthetic method of dicyclopropyl ketone - Google Patents.Google Patents.

-

The unusual Favorskii-Nazarov reaction of dicyclopropyl ketone - PNAS. PNAS. Available at: [Link]

-

Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex - PubMed. PubMed. Available at: [Link]

-

Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles - PMC. National Center for Biotechnology Information. Available at: [Link]

-

[3+2] Cycloaddition Reactions of Cyclopropyl Imines with Enones | Organic Letters. ACS Publications. Available at: [Link]

-

Reaction mechanism for the ring‐opening‐cyanation of cyclopropyl ketones. | Download Scientific Diagram - ResearchGate. ResearchGate. Available at: [Link]

-

Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls - MDPI. MDPI. Available at: [Link]

-

Synthesis Of Nitrogen-containing Heterocycles Research Articles - Page 1 | R Discovery. R Discovery. Available at: [Link]

-

Diastereo- and Enantioselective Formal [3 + 2] Cycloaddition of Cyclopropyl Ketones and Alkenes via Ti-Catalyzed Radical Redox Relay | Journal of the American Chemical Society. ACS Publications. Available at: [Link]

-

Diastereo- and Enantioselective Formal [3 + 2] Cycloaddition of Cyclopropyl Ketones and Alkenes via Ti-Catalyzed Radical Redox Relay - PubMed. PubMed. Available at: [Link]

-

Cyclization and Cycloaddition Reactions of Cyclopropyl Carbonyls and Imines. Thieme. Available at: [Link]

-

First‐generation route to cyclopropyl ketone 13. Reagents and conditions - ResearchGate. ResearchGate. Available at: [Link]

-

Organocatalytic Cloke-Wilson Rearrangement: DABCO-Catalyzed Ring Expansion of Cyclopropyl Ketones to 2,3-Dihydrofurans | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

-

Synthesis of N-Heterocycles - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

-

Prescribed drugs containing nitrogen heterocycles: an overview - PMC. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS 1121-37-5: Dicyclopropyl ketone | CymitQuimica [cymitquimica.com]

- 5. Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Diastereo- and Enantioselective Formal [3 + 2] Cycloaddition of Cyclopropyl Ketones and Alkenes via Ti-Catalyzed Radical Redox Relay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CN105732352A - Modified synthetic method of dicyclopropyl ketone - Google Patents [patents.google.com]

- 15. lookchem.com [lookchem.com]

- 16. US2979529A - Production of dicyclopropyl ketones and 1, 7-dihalo-4-heptanones - Google Patents [patents.google.com]

Application Notes & Protocols: 2-Chloro-1,3-dicyclopropylpropane-1,3-dione as a Versatile Precursor for Heterocyclic Compound Synthesis

Abstract

The synthesis of novel heterocyclic compounds remains a cornerstone of medicinal chemistry and drug development. The unique structural and electronic properties of the cyclopropyl group have made it a sought-after motif in pharmaceutical candidates.[1][2] This guide details the utility of 2-chloro-1,3-dicyclopropylpropane-1,3-dione, a specialized α-halo-β-diketone, as a highly reactive and versatile precursor for the synthesis of a variety of pharmacologically relevant heterocyclic scaffolds. We provide in-depth protocols for the synthesis of substituted pyrazoles, isoxazoles, and pyrimidines, explaining the mechanistic rationale behind the experimental steps and offering insights for reaction optimization.

Introduction: The Strategic Advantage of the Dicyclopropyl Ketone Scaffold

1,3-Diketones are fundamental building blocks in organic synthesis, prized for their ability to react with a range of binucleophiles to form diverse heterocyclic systems.[3] The incorporation of cyclopropyl rings into this scaffold introduces unique conformational rigidity and electronic properties that can significantly influence the biological activity of the resulting molecules.[1][2] The target precursor, 2-chloro-1,3-dicyclopropylpropane-1,3-dione, combines three key reactive features:

-

Two Electrophilic Carbonyl Carbons: Prime targets for nucleophilic attack.

-

An Acidic α-Proton (in the parent diketone): Allowing for enolate formation and subsequent reactions.

-

A Chlorinated α-Carbon: This position serves as a highly reactive electrophilic center and features a good leaving group (Cl⁻), facilitating a variety of substitution and cyclization pathways not available to standard 1,3-diketones.

This combination makes it a powerful synthon for constructing heterocycles with precisely installed dicyclopropyl moieties, which are of growing interest in drug discovery.[2][4][]

Precursor Synthesis & Physicochemical Properties

The precursor, 2-chloro-1,3-dicyclopropylpropane-1,3-dione, can be synthesized from the parent 1,3-dicyclopropylpropane-1,3-dione via direct chlorination.

Protocol 2.1: Synthesis of 2-Chloro-1,3-dicyclopropylpropane-1,3-dione

Principle: This protocol is based on the electrophilic chlorination of the enol form of a β-diketone. Sulfuryl chloride is an effective reagent for this transformation.

Materials:

-

1,3-dicyclopropylpropane-1,3-dione

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Dissolve 1,3-dicyclopropylpropane-1,3-dione (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add sulfuryl chloride (1.05 eq) dropwise via a dropping funnel over 15 minutes, maintaining the temperature at 0 °C. Causality: Dropwise addition at low temperature is crucial to control the exothermicity of the reaction and prevent side product formation.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure 2-chloro-1,3-dicyclopropylpropane-1,3-dione.

| Property | Value |

| Molecular Formula | C₉H₁₁ClO₂ |

| Molecular Weight | 186.63 g/mol |

| Appearance | Pale yellow oil or low-melting solid |

| Solubility | Soluble in most organic solvents (DCM, Ether, EtOAc) |

| Storage | Store at 2-8 °C under an inert atmosphere |

Application in Heterocyclic Synthesis

The strategic placement of the chloro-substituent and the two carbonyl groups enables straightforward cyclocondensation reactions with various binucleophiles.

Workflow: Heterocycle Synthesis from the Precursor

Caption: General synthetic routes to heterocycles.

Synthesis of 4-Chloro-3,5-dicyclopropylpyrazoles

Principle: This synthesis follows the classic Knorr pyrazole synthesis, where a 1,3-dicarbonyl compound condenses with a hydrazine.[6][7][8] The reaction proceeds via initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[9]

Protocol 3.1.1: Synthesis of 4-Chloro-3,5-dicyclopropyl-1H-pyrazole

Materials:

-

2-Chloro-1,3-dicyclopropylpropane-1,3-dione

-

Hydrazine hydrate (NH₂NH₂·H₂O)

-

Ethanol or Glacial Acetic Acid

-

Reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-1,3-dicyclopropylpropane-1,3-dione (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution. An exotherm may be observed.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Causality: Heating is necessary to drive the cyclization and subsequent dehydration steps to completion.

-

Monitor the reaction by TLC until the starting material is no longer visible.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

The product can be further purified by recrystallization from ethanol/water if necessary.

Expected Outcome: A white to off-white crystalline solid. The presence of the chlorine atom at the 4-position provides a useful handle for further functionalization via cross-coupling reactions.

Synthesis of 4-Chloro-3,5-dicyclopropylisoxazoles

Principle: Similar to pyrazole synthesis, isoxazoles are readily formed from the condensation of 1,3-dicarbonyls with hydroxylamine.[10][11] The reaction involves the formation of an oxime intermediate, which then undergoes cyclization and dehydration.[10] The regioselectivity is typically controlled by the differential reactivity of the two carbonyl groups, though in this symmetric precursor, only one product is formed.

Protocol 3.2.1: Synthesis of 4-Chloro-3,5-dicyclopropylisoxazole

Materials:

-

2-Chloro-1,3-dicyclopropylpropane-1,3-dione

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (NaOAc) or pyridine as a base

-

Ethanol

-

Reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

Combine 2-chloro-1,3-dicyclopropylpropane-1,3-dione (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.2 eq) in a round-bottom flask. Causality: Sodium acetate is used to neutralize the HCl salt of hydroxylamine, liberating the free base required for the reaction.

-

Add ethanol as the solvent and stir the suspension.

-

Heat the mixture to reflux for 6-8 hours.

-

After cooling, pour the reaction mixture into cold water to precipitate the crude product.

-

Collect the precipitate by filtration, wash thoroughly with water, and air dry.

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure isoxazole.

Expected Outcome: A crystalline solid. Isoxazoles are important scaffolds in medicinal chemistry, found in drugs such as the COX-2 inhibitor valdecoxib.[12]

Synthesis of 5-Chloro-4,6-dicyclopropylpyrimidines

Principle: Pyrimidines can be synthesized by the [3+3] annulation of a three-carbon 1,3-dielectrophile (the diketone) with a three-atom N-C-N fragment, such as an amidine, urea, or thiourea.[13][14][15] The reaction typically requires a base to facilitate the initial condensation and subsequent cyclization.

Protocol 3.3.1: Synthesis using Formamidine

Materials:

-

2-Chloro-1,3-dicyclopropylpropane-1,3-dione

-

Formamidine hydrochloride

-

Sodium ethoxide (NaOEt) in ethanol

-

Anhydrous ethanol

-

Reflux condenser, magnetic stirrer, heating mantle

Procedure:

-